molecular formula C10H17Cl2N3O B1414561 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride CAS No. 1229625-48-2

6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride

Cat. No. B1414561
CAS RN: 1229625-48-2
M. Wt: 266.16 g/mol
InChI Key: POMYKVFATKJPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride, also known as 6-MP, is a synthetic pyrimidine analog used as an antineoplastic agent. It is effective in the treatment of certain types of leukemia, including chronic myelogenous leukemia (CML), acute lymphoblastic leukemia (ALL), and acute myeloid leukemia (AML). 6-MP is also used to treat certain types of lymphoma, as well as to reduce the risk of relapse after chemotherapy. It is also used to reduce the risk of graft-versus-host disease (GvHD) in patients who have undergone bone marrow transplantation.

Scientific Research Applications

Anticonvulsant Properties

6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride has been studied for its structural and electronic properties in relation to anticonvulsant drugs. Research on crystal structures of related compounds suggests the importance of the orientation of the piperidine-like group and the delocalization of the piperidine nitrogen lone pair, which are critical for their pharmacological activity (Georges, Vercauteren, Evrard, & Durant, 1989).

Anti-Angiogenic and DNA Cleavage Activities

In a study focusing on novel derivatives related to 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride, researchers synthesized and characterized compounds that exhibited significant anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in anticancer therapies (Kambappa et al., 2017).

Antiproliferative Activity Against Cancer

A series of derivatives of 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride demonstrated antiproliferative effects against various human cancer cell lines, indicating potential as anticancer agents. Specific compounds within this series showed notable efficacy, suggesting a promising avenue for future cancer treatment research (Mallesha et al., 2012).

Synthesis and Biological Activity in Plant Growth

Research on the synthesis of new derivatives of 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride revealed a pronounced plant growth stimulating effect. These findings open up possibilities for agricultural applications, particularly in enhancing plant growth (Pivazyan et al., 2019).

Microwave Assisted Synthesis and Analgesic Activity

Studies on novel pyrimidine derivatives, including 6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride, have demonstrated their potential in analgesic applications. The microwave-assisted synthesis of these compounds and their significant analgesic activities highlight their therapeutic potential (Chaudhary et al., 2012).

properties

IUPAC Name

4-methyl-2-piperidin-3-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-7-5-9(14)13-10(12-7)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMYKVFATKJPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
Reactant of Route 5
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.